

Chemical properties of dialuminium trioxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dialuminium*

Cat. No.: *B1238714*

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical Properties of **Dialuminium Trioxide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialuminium trioxide, commonly known as aluminum oxide (Al_2O_3), is a ceramic material with a broad range of applications in scientific research and industrial processes, including drug development.^{[1][2]} Its unique chemical and physical properties, such as high thermal stability, hardness, and amphoteric nature, make it a subject of significant interest.^{[3][4][5]} This technical guide provides a comprehensive overview of the core chemical properties of **dialuminium** trioxide, detailed experimental protocols for their determination, and visualizations of key chemical processes.

Chemical and Physical Properties

Dialuminium trioxide is a white, odorless, crystalline powder that is insoluble in water.^[6] Its properties can vary depending on its crystalline form, or polymorph.^[7] The most stable and common form is α -alumina (corundum).^{[3][7]}

Table 1: General and Physical Properties of Dialuminium Trioxide (α -alumina)

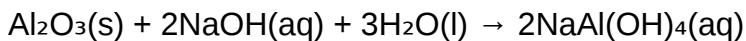
Property	Value	References
Chemical Formula	Al_2O_3	[1][3]
Molar Mass	101.96 g/mol	[3][5]
Appearance	White solid	[3]
Odor	Odorless	[3][6]
Melting Point	2,072 °C (3,762 °F; 2,345 K)	[3][8]
Boiling Point	2,977 °C (5,391 °F; 3,250 K)	[3][5]
Density	3.95 - 3.99 g/cm³	[1][3]
Solubility in water	Insoluble	[3][6]
Mohs Hardness	9	[1][8]
Thermal Conductivity	30 W·m⁻¹·K⁻¹	[3]
Electrical Resistivity	$10^{12} - 10^{13} \Omega\cdot\text{m}$	[5]

Crystal Structure

The most stable crystalline form of aluminum oxide is corundum (α -alumina), which has a trigonal crystal structure.[3][7] In this structure, the oxygen ions form a hexagonal close-packed arrangement, with aluminum ions occupying two-thirds of the octahedral interstices.[3][7] Other metastable polymorphs of alumina include γ , δ , θ , η , and χ phases, each with unique crystal structures and properties.[3][7]

Table 2: Crystal Structure Properties of α -Alumina (Corundum)

Property	Description	References
Crystal System	Trigonal	[3]
Space Group	R-3c	[7]
Lattice Parameters	$a = 4.758 \text{ \AA}$, $c = 12.991 \text{ \AA}$	[7]
Coordination Geometry	Aluminum: Octahedral, Oxygen: Trigonal Planar	[3]


Amphoteric Nature

Dialuminium trioxide is an amphoteric oxide, meaning it can react with both acids and bases to form salt and water.[3][4][9] This property is crucial in its use as a catalyst and in various chemical syntheses.

Reaction with Acids: Aluminum oxide reacts with strong acids, such as hydrochloric acid (HCl), to form the corresponding aluminum salt and water.[4][10]

Reaction with Bases: With strong bases, like sodium hydroxide (NaOH), it forms aluminates.[4]

Experimental Protocols

Determination of Melting Point

Principle: The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. The capillary method is a common technique for determining the melting point of a powdered solid.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)

- Mortar and pestle
- Spatula
- Thermometer (calibrated)

Procedure:

- Sample Preparation: Finely grind a small amount of the **dialuminium** trioxide sample using a mortar and pestle.
- Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the powder will enter the tube.
- Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to pack the powder down. The packed sample height should be 2-3 mm.[11]
- Measurement: a. Place the capillary tube into the sample holder of the melting point apparatus. b. If the approximate melting point is known, heat the apparatus rapidly to about 20°C below this temperature. c. Then, decrease the heating rate to 1-2°C per minute. d. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point. e. For an unknown sample, a preliminary rapid heating can be done to determine an approximate melting point, followed by a slower, more accurate measurement with a fresh sample.[10]

Measurement of Density

Principle: Density is the mass of a substance per unit volume. For a solid powder like **dialuminium** trioxide, the true density (excluding inter-particle voids) can be accurately measured using a gas pycnometer, which applies the gas displacement method based on Boyle's Law.

Apparatus:

- Gas pycnometer
- Analytical balance

- Sample cell of known volume
- Helium gas supply (or other inert gas)

Procedure:

- Calibration: Calibrate the gas pycnometer according to the manufacturer's instructions using a standard object of known volume.
- Sample Preparation: Accurately weigh a suitable amount of the dry **dialuminium** trioxide powder using an analytical balance.
- Measurement: a. Place the weighed sample into the sample cell of the pycnometer. b. Place the sample cell into the analysis chamber of the instrument. c. The instrument will then automatically perform a series of steps: i. The sample chamber is pressurized with helium gas to a specific pressure (P_1). ii. The gas is then expanded into a second chamber of known volume (V_{ref}), resulting in a lower equilibrium pressure (P_2). d. The volume of the solid sample (V_{sample}) is calculated by the instrument's software using the ideal gas law.[\[12\]](#)
- Calculation: The density (ρ) is then calculated using the formula: $\rho = \text{mass} / V_{\text{sample}}$

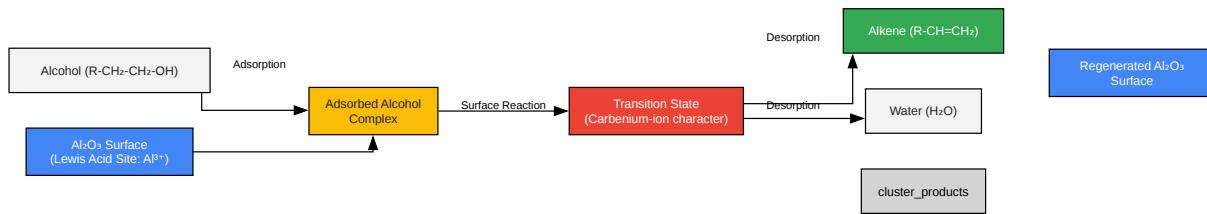
Investigation of Amphoteric Properties

Principle: The amphoteric nature of **dialuminium** trioxide is demonstrated by its ability to react with both an acid and a base.

Apparatus:

- Test tubes and test tube rack
- Beakers
- Heating plate or Bunsen burner
- Stirring rods
- pH indicator paper or pH meter

- **Dialuminium** trioxide powder
- Hydrochloric acid (e.g., 1 M HCl)
- Sodium hydroxide solution (e.g., 1 M NaOH)

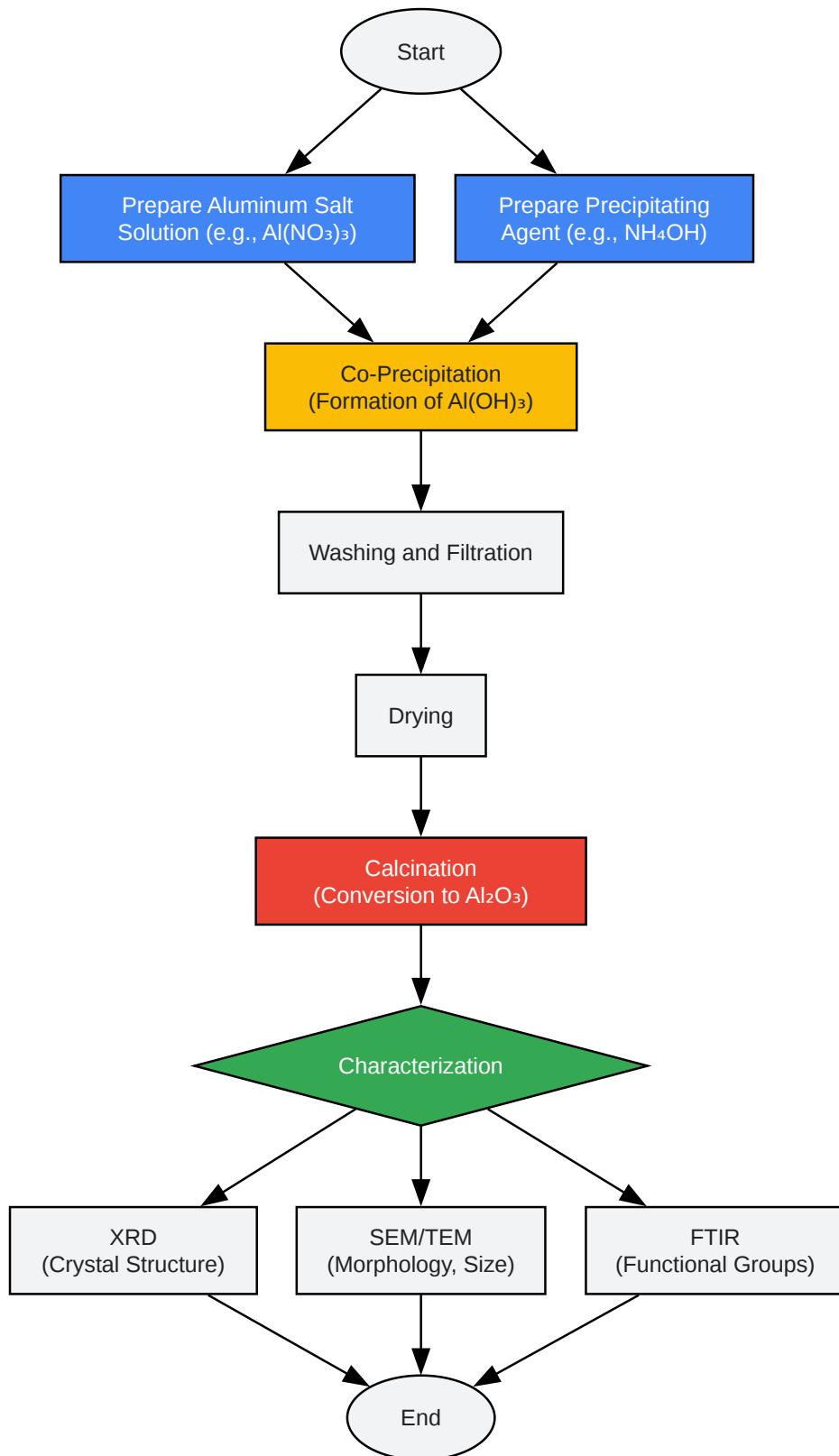

Procedure:

- Reaction with Acid: a. Place a small amount (e.g., 0.5 g) of **dialuminium** trioxide powder into a test tube. b. Add approximately 5 mL of 1 M HCl solution. c. Gently heat the mixture while stirring. d. Observe any changes, such as the solid dissolving. Test the final solution with a pH indicator to confirm the neutralization of the acid.
- Reaction with Base: a. Place a small amount (e.g., 0.5 g) of **dialuminium** trioxide powder into a separate test tube. b. Add approximately 5 mL of 1 M NaOH solution. c. Gently heat the mixture while stirring. d. Observe any changes, such as the solid dissolving. Test the final solution with a pH indicator to confirm the neutralization of the base.
- Analysis: The dissolution of **dialuminium** trioxide in both the acidic and basic solutions confirms its amphoteric character.[\[13\]](#)

Signaling Pathways and Experimental Workflows

Catalytic Dehydration of Alcohol

Dialuminium trioxide is widely used as a catalyst for the dehydration of alcohols to form alkenes and ethers.[\[2\]](#)[\[3\]](#) The reaction proceeds via a surface-catalyzed mechanism involving Lewis acid sites on the alumina.



[Click to download full resolution via product page](#)

Caption: Mechanism of alcohol dehydration catalyzed by an alumina surface.

Workflow for Synthesis and Characterization of Al₂O₃ Nanoparticles

The synthesis of aluminum oxide nanoparticles often involves a co-precipitation method followed by calcination. Characterization is then performed to determine the properties of the synthesized nanoparticles.[\[14\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of Al_2O_3 nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 4. Alcohol dehydration: Mechanism of ether formation using an alumina catalyst (Journal Article) | OSTI.GOV [osti.gov]
- 5. Factors Affecting Alumina Density Measurements - ceramic pcb [ceramicpcbmanufacture.com]
- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. activatedaluminaballs.com [activatedaluminaballs.com]
- 9. US4364858A - Method of producing an activated alumina Claus catalyst - Google Patents [patents.google.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. azom.com [azom.com]
- 13. jetir.org [jetir.org]
- 14. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Chemical properties of dialuminium trioxide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1238714#chemical-properties-of-dialuminium-trioxide\]](https://www.benchchem.com/product/b1238714#chemical-properties-of-dialuminium-trioxide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com